molecular formula C23H20O2 B161625 p-(6-Methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenol CAS No. 1729-38-0

p-(6-Methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenol

Cat. No. B161625
CAS RN: 1729-38-0
M. Wt: 328.4 g/mol
InChI Key: ROAOATHOCPRUKG-UHFFFAOYSA-N
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Patent
US08183235B2

Procedure details

To a dimethyl sulfoxide (0.6 mL) solution of tertiary butoxy potassium (40.3 mg, 0.359 mmol), a dimethyl sulfoxide (0.8 mL) solution of 7-methoxy-3-phenyl-4-(4-pivaloyloxyphenyl)-3,4-dihydronaphthalene (6, 29.3 mg, 0.0710 mmol) was added, and stirred at room temperature for one day and night. After adding saturated ammonium chloride (10 mL) to the reaction mixture with much stirring, extraction was carried out three times with diethyl ether. The organic layers were combined, washed with a saturated sodium chloride solution (10 mL), and after drying with anhydrous sodium sulphate, concentrated. The residue was purified with thin layer chromatography (toluene:ethyl acetate=10:1), to obtain the subject compound (7, 16.0 mg; yield=69%).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
40.3 mg
Type
reactant
Reaction Step Two
Name
7-methoxy-3-phenyl-4-(4-pivaloyloxyphenyl)-3,4-dihydronaphthalene
Quantity
29.3 mg
Type
reactant
Reaction Step Two
Quantity
0.8 mL
Type
solvent
Reaction Step Two
Quantity
0.6 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[K])(C)(C)C.[CH3:7][O:8][C:9]1[CH:18]=[C:17]2[C:12]([CH:13]([C:25]3[CH:30]=[CH:29][C:28]([O:31]C(=O)C(C)(C)C)=[CH:27][CH:26]=3)[CH:14]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)[CH:15]=[CH:16]2)=[CH:11][CH:10]=1.[Cl-].[NH4+]>CS(C)=O>[OH:31][C:28]1[CH:27]=[CH:26][C:25]([C:13]2[C:12]3[C:17](=[CH:18][C:9]([O:8][CH3:7])=[CH:10][CH:11]=3)[CH2:16][CH2:15][C:14]=2[C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=2)=[CH:30][CH:29]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Two
Name
Quantity
40.3 mg
Type
reactant
Smiles
C(C)(C)(C)O[K]
Name
7-methoxy-3-phenyl-4-(4-pivaloyloxyphenyl)-3,4-dihydronaphthalene
Quantity
29.3 mg
Type
reactant
Smiles
COC1=CC=C2C(C(C=CC2=C1)C1=CC=CC=C1)C1=CC=C(C=C1)OC(C(C)(C)C)=O
Name
Quantity
0.8 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
0.6 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for one day and night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
with much stirring, extraction
WASH
Type
WASH
Details
washed with a saturated sodium chloride solution (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying with anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified with thin layer chromatography (toluene:ethyl acetate=10:1)
CUSTOM
Type
CUSTOM
Details
to obtain the subject compound (7, 16.0 mg; yield=69%)

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
Smiles
OC1=CC=C(C=C1)C1=C(CCC2=CC(=CC=C12)OC)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.